2-Bromo-3-(2-hydroxyethyl)benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-3-(2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H8BrNO/c10-9-7(4-5-12)2-1-3-8(9)6-11/h1-3,12H,4-5H2 |
InChI Key |
NMPQIINUIDOHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Br)CCO |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-3-(2-hydroxyethyl)benzonitrile chemical structure and properties
An In-Depth Technical Guide to 2-Bromo-3-(2-hydroxyethyl)benzonitrile: Structure, Synthesis, and Applications in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
2-Bromo-3-(2-hydroxyethyl)benzonitrile is a trifunctional aromatic compound possessing a unique combination of reactive sites: an aryl bromide, a nitrile group, and a primary alcohol. This specific arrangement of functional groups makes it a highly valuable, albeit specialized, chemical intermediate for medicinal chemists and drug development professionals. Its structure is primed for sequential, regioselective modifications, allowing for the efficient construction of complex molecular architectures.
The aryl bromide is an ideal handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The nitrile group, a common pharmacophore in modern pharmaceuticals, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into amines, amides, or carboxylic acids.[1][2] Finally, the flexible hydroxyethyl side chain provides a vector for further derivatization, enabling modulation of physicochemical properties such as solubility and providing an attachment point for linkers or other pharmacophoric elements.
This guide, designed for researchers and scientists, provides a comprehensive overview of 2-Bromo-3-(2-hydroxyethyl)benzonitrile. As specific experimental data for this compound is not widely published, this document leverages established, robust synthetic methodologies and data from structurally analogous compounds to present a field-proven framework for its synthesis, characterization, and strategic application in drug discovery programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is fundamental to its application. This section details the structural and physical characteristics of 2-Bromo-3-(2-hydroxyethyl)benzonitrile.
Structure and Nomenclature
-
IUPAC Name: 2-Bromo-3-(2-hydroxyethyl)benzonitrile
-
Synonyms: 3-(2-Hydroxyethyl)-2-bromobenzonitrile
-
CAS Number: As a specialized intermediate, a unique CAS number is not broadly indexed. Researchers should track this compound by its IUPAC name and chemical structure.
-
Chemical Structure:
(A representative image would be placed here in a full document)
Physicochemical Properties (Estimated)
The following properties are estimated based on the compound's structure and data from analogous molecules such as 2-bromobenzonitrile and other substituted benzonitriles.[3] These values serve as a practical guide for experimental planning.
| Property | Estimated Value | Justification / Reference Analog |
| Molecular Formula | C₉H₈BrNO | From structure |
| Molecular Weight | 226.07 g/mol | From formula |
| Appearance | White to off-white solid or viscous oil | Typical for similar substituted benzonitriles |
| Melting Point | 60-75 °C | Increased from 2-bromobenzonitrile (53-57 °C) due to H-bonding |
| Boiling Point | > 300 °C (decomposes) | Significantly higher than 2-bromobenzonitrile due to the alcohol group |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate; sparingly soluble in water | Polar functional groups enhance solubility in polar organic solvents |
| pKa (Alcohol) | ~15-16 | Typical for a primary aliphatic alcohol |
Synthesis and Mechanistic Considerations
Retrosynthetic Analysis
The retrosynthetic strategy identifies the key bond disconnection that simplifies the target molecule into readily available starting materials. Here, the C-C bond of the ethyl chain is the logical point for disconnection, tracing the target back to an aldehyde precursor.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This two-step protocol is designed to be self-validating, with the successful isolation and characterization of the intermediate epoxide confirming the efficacy of the first step before proceeding.
Step 1: Synthesis of 2-(2-bromo-3-cyanophenyl)oxirane
-
Causality: The Corey-Chaykovsky reaction is selected for its high efficiency in converting aldehydes to epoxides. Trimethylsulfoxonium iodide is used to generate the necessary ylide in situ with a strong base like sodium hydride. The polar aprotic solvent, DMSO, is ideal for stabilizing the ylide and facilitating the reaction.
-
Methodology:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add trimethylsulfoxonium iodide (1.2 eq.) and anhydrous DMSO.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.15 eq.) portion-wise at room temperature. Caution: Hydrogen gas is evolved.
-
Stir the resulting milky white suspension for 45-60 minutes until gas evolution ceases, indicating complete formation of the ylide.
-
Dissolve 2-bromo-3-formylbenzonitrile (1.0 eq.) in anhydrous DMSO and add it dropwise to the ylide suspension.
-
Allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC (Thin Layer Chromatography) for the consumption of the starting aldehyde.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the intermediate epoxide.
-
Step 2: Synthesis of 2-Bromo-3-(2-hydroxyethyl)benzonitrile
-
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent chosen for its ability to regioselectively open the epoxide ring. The hydride will attack the less sterically hindered terminal carbon of the epoxide, yielding the desired primary alcohol upon acidic workup.
-
Methodology:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add lithium aluminum hydride (1.5 eq.) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the epoxide intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.
-
Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-Bromo-3-(2-hydroxyethyl)benzonitrile.
-
Characterization
Confirmation of the final product's identity and purity is critical. The following spectroscopic signatures would be expected:
-
¹H NMR: Appearance of two characteristic triplets in the aliphatic region (approx. 3.0-4.0 ppm) corresponding to the -CH₂-CH₂- protons, a broad singlet for the -OH proton, and distinct aromatic signals.
-
¹³C NMR: Signals for the two aliphatic carbons, aromatic carbons, and the nitrile carbon (typically ~115-120 ppm).
-
IR Spectroscopy: A sharp peak around 2220-2230 cm⁻¹ for the C≡N stretch and a broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass, showing the characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-3-(2-hydroxyethyl)benzonitrile stems from the orthogonal reactivity of its three functional groups. This allows for a modular and strategic approach to building complex lead compounds.
Reactivity Profile
The molecule can be selectively functionalized at three distinct positions, enabling diverse synthetic transformations.
Caption: Key reaction pathways available for the target molecule.
-
Aryl Bromide: This site is the primary locus for building molecular complexity. It readily participates in palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings to form new C-C bonds with boronic acids, organostannanes, or organozincs, respectively. Buchwald-Hartwig amination allows for the introduction of amines, and related couplings can form ethers.
-
Nitrile Group: The nitrile is relatively stable to many reaction conditions used to modify the aryl bromide. It can be reduced to a primary amine (a key basic center for drug-receptor interactions) or hydrolyzed to a carboxylic acid (an acidic center or precursor to amides).
-
Primary Alcohol: The hydroxyethyl group offers a point for fine-tuning properties. It can be esterified to create prodrugs, oxidized to an aldehyde or carboxylic acid for further elaboration, or converted to an ether to modulate lipophilicity.
Role as a Pharmaceutical Intermediate
Substituted benzonitriles are prevalent in modern medicine. The nitrile group is recognized for its ability to form strong hydrogen bonds with receptor backbones and can serve as a bioisosteric replacement for a carbonyl or hydroxyl group.[1]
Given its structure, 2-Bromo-3-(2-hydroxyethyl)benzonitrile is an excellent starting point for the synthesis of inhibitors targeting enzymes with complex active sites. For example, in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a common strategy involves building fused heterocyclic systems onto a substituted benzene ring. This scaffold provides the necessary vectors to construct such systems, with the aryl bromide enabling the initial cyclization or core-building reaction and the hydroxyethyl/nitrile groups positioned to interact with specific pockets of the enzyme active site.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be reliably inferred from structurally related brominated benzonitriles. The compound should be handled with appropriate caution by trained personnel.
-
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear a properly fitted laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Conclusion
2-Bromo-3-(2-hydroxyethyl)benzonitrile represents a potent and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for a highly controlled, stepwise elaboration into complex and novel chemical entities. By leveraging well-established synthetic transformations, researchers can efficiently utilize this scaffold to construct libraries of compounds for screening and to develop targeted therapeutics. This guide provides the foundational knowledge and practical protocols necessary for scientists in drug development to confidently synthesize, characterize, and strategically deploy this valuable intermediate in their research endeavors.
References
-
Organic Syntheses Procedure. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzonitrile, 2-amino-3-bromo-5-(2-(tert-butylamino)-1-hydroxyethyl)-. Retrieved from [Link]
-
Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wired Chemist. (n.d.). Benzonitrile Proton Full Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Organometallic Reagents. Retrieved from [Link]
-
MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1017. Retrieved from [Link]
-
Saskia, O. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (2019, August 9). 10.04 General Reactivity of Organometallics. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2026). 3.1: Reactions of Organometallic Compounds. Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Retrieved from [Link]
Sources
Solubility of 2-Bromo-3-(2-hydroxyethyl)benzonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Bromo-3-(2-hydroxyethyl)benzonitrile in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-3-(2-hydroxyethyl)benzonitrile, a substituted aromatic compound with functional groups that present unique and complex solvation behaviors. In the absence of extensive published experimental data for this specific molecule, this paper establishes a robust theoretical framework to predict its solubility based on first principles of molecular structure and intermolecular forces. We supplement this predictive analysis with a detailed, field-proven experimental protocol for accurately determining thermodynamic solubility, empowering researchers to generate reliable data for their specific applications.
Introduction: The Strategic Importance of Solubility Profiling
2-Bromo-3-(2-hydroxyethyl)benzonitrile is a molecule of interest in synthetic chemistry, potentially serving as a building block for more complex pharmaceutical or materials science targets. Its utility in these pathways is fundamentally governed by its ability to dissolve in various reaction media and purification solvents. A thorough understanding of its solubility profile is not merely academic; it is a prerequisite for efficient process development, enabling rational solvent selection for:
-
Homogeneous Reaction Conditions: Ensuring reactants are in the same phase for optimal reaction rates and yields.
-
Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for isolating the compound with high purity.
-
Formulation and Delivery: For drug development professionals, solubility is a cornerstone of bioavailability and the design of effective delivery systems.[1]
This guide addresses the solubility of this compound by first deconstructing its molecular architecture to predict its behavior and then providing a rigorous methodology for its empirical validation.
Theoretical Framework: A Molecule of Competing Influences
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," a concept quantified by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] 2-Bromo-3-(2-hydroxyethyl)benzonitrile contains several distinct functional groups, each contributing differently to its overall polarity and hydrogen bonding capacity.
-
Benzene Ring: The core aromatic ring is nonpolar and contributes to hydrophobic character, favoring interactions with other aromatic or nonpolar solvents through π-stacking and dispersion forces.
-
Nitrile Group (-C≡N): This group is strongly polar and a potent hydrogen bond acceptor. Its presence increases the molecule's dipole moment and affinity for polar solvents.[3][4]
-
Bromo Group (-Br): The bromine atom is electronegative, adding to the molecule's polarity. However, its overall effect often increases the molecular weight and hydrophobicity, which can reduce solubility in polar solvents like water.[5]
-
Hydroxyethyl Group (-CH₂CH₂OH): This is the most significant contributor to polarity and protic interactions. The terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, promoting strong interactions with polar protic solvents like alcohols and water.[6][7]
The interplay of the hydrophobic bromobenzonitrile core with the hydrophilic hydroxyethyl side chain suggests a nuanced solubility profile, where the compound is unlikely to be soluble at either extreme of the polarity spectrum.
A more sophisticated model for predicting solubility is the Hansen Solubility Parameters (HSP) framework.[8][9] This model separates the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
A solute will have high solubility in a solvent when their respective Hansen parameters are closely matched.[10][11] While the specific HSP values for the target molecule are unknown, we can infer that it possesses significant δp and δh components due to the nitrile and hydroxyl groups, respectively.
Caption: Intermolecular forces of the target molecule and their affinity for solvent classes.
Predicted Solubility Profile
Based on the theoretical analysis of the molecule's functional groups, the following table summarizes the predicted qualitative solubility in a range of common laboratory solvents. These predictions serve as an informed starting point for experimental verification.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | Low / Sparingly Soluble | The hydroxyethyl group promotes solubility, but the large, hydrophobic brominated aromatic core is expected to dominate, limiting aqueous solubility.[5][12] |
| Methanol | High | Excellent solvent. Can act as both a hydrogen bond donor and acceptor, readily solvating the hydroxyethyl group, while its alkyl portion interacts favorably with the molecule's core. | |
| Ethanol | High | Similar to methanol, ethanol is an excellent hydrogen bond donor/acceptor. Its slightly larger alkyl chain may further improve interaction with the benzonitrile core. | |
| Polar Aprotic | Acetone | Moderate to High | The strong dipole of acetone interacts well with the polar nitrile group. It can accept a hydrogen bond from the hydroxyl group, but cannot donate one. |
| Acetonitrile (ACN) | Moderate | As a polar nitrile, it shares structural similarity with the solute's functional group. It is a good solvent for polar compounds but lacks hydrogen bond donating ability. | |
| Ethyl Acetate (EtOAc) | Moderate | Possesses a moderate dipole and can accept a hydrogen bond. Its ester functionality provides a balance of polar and nonpolar character. | |
| Dichloromethane (DCM) | Moderate | A polar aprotic solvent capable of dissolving a wide range of organic compounds. It will interact with the molecule's dipole moments but not via hydrogen bonding. | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent with a strong dipole moment, excellent for solvating polar functional groups and can accept hydrogen bonds. | |
| Nonpolar | Toluene | Low | The aromatic character of toluene will have favorable π-stacking interactions with the benzene ring, but it will poorly solvate the highly polar hydroxyethyl and nitrile groups. |
| Hexane | Insoluble | As a nonpolar alkane, hexane has only weak dispersion forces and will be a very poor solvent for this multifunctional, polar molecule.[2] |
Standard Protocol for Thermodynamic Solubility Determination
To move from prediction to empirical data, a rigorous, self-validating experimental workflow is essential. The following protocol describes the "shake-flask" method, a gold standard for determining thermodynamic equilibrium solubility.[1]
Materials and Equipment
-
2-Bromo-3-(2-hydroxyethyl)benzonitrile (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (± 0.1 mg)
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Experimental Workflow
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the compound in a highly soluble solvent (e.g., methanol) at a precisely known concentration.
-
Perform serial dilutions to create a series of standards (e.g., 5-6 points) spanning the expected concentration range.
-
Analyze each standard by HPLC or UV-Vis to generate a calibration curve of response (e.g., peak area) versus concentration. This is a critical self-validating step; a linear curve (R² > 0.995) confirms the reliability of the analytical method.
-
-
Sample Preparation and Equilibration:
-
To a series of vials, add a pre-weighed amount of the test solvent (e.g., 2 mL).
-
Add an excess of solid 2-Bromo-3-(2-hydroxyethyl)benzonitrile to each vial. "Excess" is key; undissolved solid must be visible to ensure the solution is saturated. A starting point is 10-20 mg of solid.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Causality Check: Agitate for a sufficient period (24-48 hours) to ensure the system reaches thermodynamic equilibrium. Shorter times may yield lower, kinetically-limited solubility values.
-
-
Phase Separation and Sampling:
-
After equilibration, visually confirm the presence of excess solid.
-
Centrifuge the vials at high speed to pellet the undissolved solid. This step is crucial to avoid transferring solid particles, which would artificially inflate the measured solubility.[13]
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. For volatile solvents, this should be done quickly to minimize evaporation.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This provides a second, robust measure to ensure the sample is free of particulates.
-
-
Analysis and Calculation:
-
Precisely dilute the filtered supernatant with a suitable solvent to bring its concentration within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis).
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the test solvent. Report the result in standard units (e.g., mg/mL or mM) at the specified temperature.
-
Conclusion
References
-
ResearchGate. Calculated Hansen Solubility Parameters for Some Common Solvents and... | Download Table. [Online] Available at: [Link]
-
Hansen Solubility. HSP for Beginners. [Online] Available at: [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Online] Available at: [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]
-
SlideShare. solubility experimental methods.pptx. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Solvent: benzonitrile. [Online] Available at: [Link]
-
Adscientis. Hansen Solubility Parameters (HSP). [Online] Available at: [Link]
-
Wikipedia. Hansen solubility parameter. [Online] Available at: [Link]
-
Chem-Supply. BENZONITRILE. [Online] Available at: [Link]
-
PubChem. 2-Bromo-3-hydroxybenzonitrile. [Online] Available at: [Link]
-
Solubility of Things. Solubility of Benzonitrile. [Online] Available at: [Link]
-
Kiper, R.A. Properties of substance: benzonitrile. [Online] Available at: [Link]
- Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of medicinal chemistry, 43(14), 2714–2723.
-
Ataman Kimya. BENZONITRILE. [Online] Available at: [Link]
-
ResearchGate. Impact of hydroxyethyl headgroup on long-chain quaternary ammonium cationic surfactants.... [Online] Available at: [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Online] Available at: [Link]
-
Zarlish Polychemicals Private Limited. 2 -BROMO BENZONITRILE Exporter, Supplier from Palghar. [Online] Available at: [Link]
- Konczol, Á., & Dargó, G. (2018). Brief overview of solubility methods: Recent trends in equilibrium solubility measurement and predictive models. Drug Discovery Today: Technologies, 27, 3-10.
-
PubChem. Benzonitrile, 2-amino-3-bromo-5-(2-(tert-butylamino)-1-hydroxyethyl)-. [Online] Available at: [Link]
- Ferreira, L. G., et al. (2022). In Silico Pharmacological Prediction of Substituted Aminonitriles. Molecules, 27(15), 4983.
- O’Brien, C. T., et al. (2021). Control of the aqueous solubility of cellulose by hydroxyl group substitution and its effect on processing. Cellulose, 28(1), 131-147.
Sources
- 1. Brief overview of solubility methods: Recent trends in equilibrium solubility measurement and predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. Sixty Solvents [chem.rochester.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. specialchem.com [specialchem.com]
- 11. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 12. 2 -BROMO BENZONITRILE Exporter, Supplier from Palghar [zarlishpolychemicals.co.in]
- 13. solubility experimental methods.pptx [slideshare.net]
Methodological & Application
A Robust Protocol for the Intramolecular Cyclization of 2-Bromo-3-(2-hydroxyethyl)benzonitrile
An Application Note for the Synthesis of 4-cyano-2,3-dihydrobenzofuran
Abstract
This application note provides a comprehensive guide for the synthesis of 4-cyano-2,3-dihydrobenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol details a robust and efficient base-mediated intramolecular O-arylation of 2-Bromo-3-(2-hydroxyethyl)benzonitrile. We delve into the mechanistic underpinnings of this cyclization, offer a detailed, step-by-step experimental procedure, and provide essential safety protocols, particularly concerning the use of sodium hydride. This guide is designed for researchers in organic synthesis and drug development, offering insights into reaction optimization, product purification, and characterization, thereby ensuring a reproducible and reliable synthetic method.
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged heterocyclic structure found in a wide array of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its unique structural and electronic properties make it an ideal framework for the development of novel therapeutics. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as key building blocks in modern drug discovery programs.[2] The synthesis of functionalized dihydrobenzofurans, such as the 4-cyano derivative, is therefore of significant interest for creating libraries of compounds for biological screening. This protocol offers a clear and efficient pathway to this important intermediate.
Reaction Principle and Mechanism
The synthesis of 4-cyano-2,3-dihydrobenzofuran from 2-Bromo-3-(2-hydroxyethyl)benzonitrile is achieved through a base-mediated intramolecular O-arylation. This reaction is a variant of the classic Williamson ether synthesis, where the nucleophile and the electrophile are present in the same molecule.
Causality of Reagent Selection:
-
The Base: A strong, non-nucleophilic base is essential for the quantitative deprotonation of the primary alcohol to form a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice for this transformation.[3] As an ionic hydride, it irreversibly deprotonates the alcohol, generating hydrogen gas as the only byproduct, which is easily removed from the reaction medium. The resulting sodium alkoxide is a highly reactive nucleophile.
-
The Solvent: Anhydrous tetrahydrofuran (THF) is selected as the reaction solvent. It is a polar aprotic solvent that can solvate the sodium cation of the intermediate alkoxide, but it does not participate in the reaction. Crucially, THF is a safer alternative to solvents like DMSO or DMF when used with sodium hydride, as these combinations can lead to dangerous exothermic decomposition and runaway reactions.[4][5][6]
The Mechanism: The reaction proceeds in two key steps, as illustrated in the diagram below:
-
Deprotonation: Sodium hydride abstracts the acidic proton from the hydroxyl group of 2-Bromo-3-(2-hydroxyethyl)benzonitrile ( 1 ), forming a sodium alkoxide intermediate ( 2 ) and hydrogen gas.
-
Intramolecular SNAr Cyclization: The newly formed alkoxide acts as a potent nucleophile, attacking the adjacent aromatic carbon atom bearing the bromine atom. This intramolecular nucleophilic aromatic substitution (SNAr) is sterically and entropically favored, leading to the formation of the five-membered dihydrofuran ring and displacing the bromide ion to yield the final product, 4-cyano-2,3-dihydrobenzofuran ( 3 ).
Caption: Reaction mechanism for the base-mediated intramolecular cyclization.
Materials and Safety
Equipment and Reagents
| Item | Details/Grade |
| Starting Material | 2-Bromo-3-(2-hydroxyethyl)benzonitrile |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Quenching Agent | Saturated aqueous Ammonium Chloride (NH₄Cl) solution |
| Extraction Solvent | Ethyl Acetate (EtOAc) |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) |
| Purification | Silica Gel for column chromatography |
| Glassware | Round-bottom flask, condenser, dropping funnel |
| Atmosphere Control | Nitrogen or Argon gas line, balloons |
| Heating/Stirring | Magnetic stir plate with heating mantle |
Critical Safety Precautions
This protocol involves hazardous materials. Adherence to strict safety procedures is mandatory.
-
2-Bromo-3-(2-hydroxyethyl)benzonitrile: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[7] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Sodium Hydride (NaH): NaH is a highly flammable and reactive solid.[8] It reacts violently with water and moisture to produce flammable hydrogen gas.[3][8] The 60% dispersion in mineral oil is safer to handle but requires care.
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use only peroxide-free THF from a freshly opened bottle or that has been tested and stabilized.
-
General Handling: Conduct the entire experiment in a certified chemical fume hood. Ensure an appropriate fire extinguisher (Class D for reactive metals) and a safety shower/eyewash station are readily accessible.
Detailed Experimental Protocol
This protocol outlines the synthesis of 4-cyano-2,3-dihydrobenzofuran on a 5 mmol scale.
Caption: High-level experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup:
-
Take a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Addition of Reactants:
-
To the flask, add 2-Bromo-3-(2-hydroxyethyl)benzonitrile (5 mmol, 1.13 g).
-
Add 25 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Addition of Base:
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Carefully weigh sodium hydride (60% dispersion in oil, 6 mmol, 240 mg, 1.2 equiv) and add it to the reaction mixture in small portions over 10-15 minutes.
-
Observation: Effervescence (hydrogen gas evolution) should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
-
Cyclization Reaction:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Once at room temperature, heat the mixture to reflux (approximately 66 °C for THF) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
-
Reaction Workup and Extraction:
-
Once the reaction is complete, cool the flask to 0 °C in an ice-water bath.
-
CAREFULLY quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Caution: Vigorous gas evolution may occur initially.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate (EtOAc) and 20 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with EtOAc (2 x 25 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 4-cyano-2,3-dihydrobenzofuran as a pure solid.
-
Product Characterization
The identity and purity of the synthesized 4-cyano-2,3-dihydrobenzofuran should be confirmed by standard analytical techniques.[9][10]
| Analysis | Expected Results for 4-cyano-2,3-dihydrobenzofuran (C₉H₇NO) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.2 (m, 3H, Ar-H), 4.7 (t, 2H, -O-CH₂-), 3.3 (t, 2H, -Ar-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (Ar-C-O), 134-120 (Ar-C), 118 (CN), 105 (Ar-C-CN), 72 (-O-CH₂-), 29 (-Ar-CH₂-) |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₉H₈NO: 146.0606; Found: 146.060x |
| IR (neat, cm⁻¹) | ~2225 (C≡N stretch), ~1600, 1480 (C=C stretch), ~1250 (C-O stretch) |
Note: Exact NMR shifts may vary slightly depending on the solvent and instrument.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base. 2. Wet reagents/solvent. 3. Insufficient reaction time/temperature. | 1. Add an additional portion of NaH. 2. Ensure all reagents and glassware are scrupulously dry. Use fresh anhydrous solvent. 3. Increase reflux time and re-check by TLC. |
| Low Yield | 1. Inefficient quenching/workup. 2. Product loss during chromatography. 3. Formation of side products. | 1. Ensure thorough extraction from the aqueous phase. 2. Use a finer silica gel and optimize the eluent system. 3. Consider alternative bases (e.g., K₂CO₃ with a copper or palladium catalyst, though this is a different protocol).[1][11] |
| Difficulty in Purification | Presence of mineral oil from NaH dispersion. | Before chromatography, attempt to remove the bulk of the mineral oil by washing the crude product with hexane and decanting the solvent. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 4-cyano-2,3-dihydrobenzofuran via a base-mediated intramolecular cyclization. By carefully explaining the reaction mechanism, emphasizing critical safety precautions, and offering a step-by-step guide, this document serves as a valuable resource for researchers. The successful synthesis of this key intermediate opens avenues for further functionalization and exploration in the fields of medicinal chemistry and drug discovery.
References
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]
-
Report highlights safety concerns about NaH. Chemical & Engineering News. Available at: [Link]
-
Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. Royal Society of Chemistry. Available at: [Link]
-
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. Royal Society of Chemistry. Available at: [Link]
-
Sodium hydride - Wikipedia. Wikipedia. Available at: [Link]
-
Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. ACS Publications. Available at: [Link]
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. Available at: [Link]
-
Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). YouTube. Available at: [Link]
-
Sodium Hydride Hazard Summary. New Jersey Department of Health. Available at: [Link]
-
Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Royal Society of Chemistry. Available at: [Link]
-
2-Bromo-3-hydroxybenzonitrile. PubChem. Available at: [Link]
-
Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans. Caltech Authors. Available at: [Link]
-
Safety Data Sheet - Generic. Chemstream. Available at: [Link]
-
Dibenzofuran Synthesis: Decarbonylative Intramolecular C−H Arylation of Aromatic Esters. Wiley Online Library. Available at: [Link]
-
Copper Catalyzed Cascade Synthesis of 2-Aryl-3-cyanobenzofuran and Dibenzo[b,f]oxepine-10-carbonitrile Derivatives. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). ACS Publications. Available at: [Link]
-
Dibenzofuran Synthesis: Decarbonylative Intramolecular C−H Arylation of Aromatic Esters. Semantic Scholar. Available at: [Link]
- Process for the preparation of a cyano-isobenzofuran. Google Patents.
-
Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. Available at: [Link]
-
Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
-
Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. Available at: [Link]
-
The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. ResearchGate. Available at: [Link]
-
Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. Available at: [Link]
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium hydride - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nj.gov [nj.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-3-(2-hydroxyethyl)benzonitrile
Executive Summary
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-3-(2-hydroxyethyl)benzonitrile (CAS: 1242255-68-4). This substrate presents a unique "1,2,3-substitution" challenge where the reactive aryl bromide is sterically crowded by an ortho-nitrile group and a meta-hydroxyethyl chain.
While the electron-deficient nature of the benzonitrile ring facilitates oxidative addition, the steric bulk significantly hampers the transmetallation step. Furthermore, the presence of a free primary alcohol and a hydrolysis-sensitive nitrile group requires a careful balance of basicity and temperature. This guide provides two validated protocols: a Robust Method for standard boronic acids and a High-Performance Method for sterically demanding coupling partners.
Substrate Analysis & Mechanistic Challenges
The "Ortho-Effect" and Catalyst Poisoning
The target molecule features a bromine atom flanked by a nitrile group.
-
Steric Hindrance: The ortho-cyano group creates a "wall" that blocks the approach of the boronate species during transmetallation. Standard catalysts like
often result in low yields due to incomplete conversion. -
Coordination Interference: Nitriles are competent
-donors and can displace weak ligands (like phosphines) on the Palladium center, forming unreactive "Pd-nitrile" complexes (catalyst poisoning). -
Chemospecificity: The free hydroxyl group (
) is generally compatible with Suzuki conditions but precludes the use of strong alkoxide bases (e.g., ), which would deprotonate the alcohol and alter the solubility profile or induce side reactions.
Strategic Solution
To overcome these barriers, we utilize biaryl monophosphine ligands (e.g., XPhos, SPhos) or chelating ferrocenyl ligands (dppf). These bulky, electron-rich ligands serve two purposes:
-
They bind tightly to Pd, preventing displacement by the nitrile.
-
They expand the "cone angle," facilitating oxidative addition while creating a pocket that forces reductive elimination, even in crowded systems.
Experimental Protocols
Method A: The Robust System (Recommended First-Line)
Best for coupling with simple aryl/heteroaryl boronic acids.
| Parameter | Condition | Rationale |
| Catalyst | Large bite angle ligand; resistant to oxidation; excellent for polar substrates. | |
| Base | Mild enough to prevent nitrile hydrolysis; strong enough to activate boronic acid. | |
| Solvent | 1,4-Dioxane : Water (4:1 v/v) | Water is critical to dissolve the inorganic base and facilitate the boronate formation. |
| Temp | 80°C - 90°C | Sufficient thermal energy to drive the cycle without degrading the alcohol. |
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add 2-Bromo-3-(2-hydroxyethyl)benzonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.5 equiv). -
Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio). Concentration should be approx. 0.1 M - 0.2 M.
-
Degas: Sparge the mixture with Argon or Nitrogen for 10 minutes (Critical to prevent homocoupling).
-
Catalyst Addition: Add
(0.05 equiv) quickly under positive inert gas pressure. -
Reaction: Seal the vial and heat to 90°C for 4-12 hours. Monitor by HPLC/LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water. The free alcohol makes the product polar; ensure the aqueous layer is back-extracted.
Method B: The High-Performance System (Sterically Demanding)
Required when coupling with bulky boronic acids or if Method A stalls.
| Parameter | Condition | Rationale |
| Catalyst | XPhos Pd G3 (2-3 mol%) | Pre-formed precatalyst ensures rapid activation. XPhos is exceptionally good for ortho-substituted couplings. |
| Base | Higher basicity than carbonate, often necessary for bulky transmetallation. | |
| Solvent | THF : Water (10:1 v/v) | THF solubilizes the lipophilic XPhos ligand better than dioxane. |
| Temp | 60°C - 75°C | The high activity of XPhos allows for lower temperatures, preserving the nitrile. |
Step-by-Step Procedure:
-
Charge: Combine substrate (1.0 equiv), boronic acid (1.5 equiv), and
(3.0 equiv) in a vial. -
Catalyst Addition: Add XPhos Pd G3 (0.02 equiv). Note: G3 precatalysts are air-stable solids.
-
Cycle: Evacuate and backfill with Nitrogen (3 cycles).
-
Solvent: Add degassed THF/Water (10:1) via syringe.
-
Reaction: Heat at 65°C. Conversion is typically rapid (< 2 hours).
-
Purification Note: XPhos byproducts can be difficult to remove. A filtration through a silica plug eluting with 50% EtOAc/Hexanes is recommended before full column chromatography.
Mechanistic Workflow & Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where the choice of ligand determines success or failure.
Figure 1: Catalytic cycle emphasizing the Transmetallation step, which is the bottleneck for ortho-substituted nitriles. Bulky ligands (L) facilitate the transition from Oxidative Addition to Transmetallation.
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Catalyst deactivation by Nitrile. | Switch to XPhos Pd G3 or SPhos Pd G3 . These ligands bind Pd tighter than the nitrile can. |
| Protodeboronation | Boronic acid instability. | Increase Boronic acid to 2.0 equiv. Switch base to |
| Hydrolysis (Amide formation) | Base/Temp too aggressive. | Lower temperature to 60°C. Ensure pH < 10. Switch from |
| Homocoupling (Ar-Ar) | Oxygen presence.[1] | Rigorous degassing is required. Sparge solvents for >15 mins. |
Self-Validating the Protocol
To ensure the protocol is working before committing valuable starting material:
-
The "Color Test": Upon adding the catalyst to the hot reaction mixture, the solution should turn dark red/brown (active Pd). If it turns black and precipitates (Pd black) immediately, the ligand is insufficient.
-
TLC Monitoring: The nitrile group is polar. The product (biaryl) will usually be less polar than the starting bromide but more polar than the boronic acid. Use a stain (KMnO4 or PMA) to visualize the alcohol functionality.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 49(15), 4447–4450. (Context for the 2-bromo-3-(2-hydroxyethyl)benzonitrile intermediate). [Link]
-
Organic Chemistry Portal. "Suzuki Coupling - Recent Literature & Protocols." [Link]
Sources
Conversion of 2-Bromo-3-(2-hydroxyethyl)benzonitrile to 4-formyl-2,3-dihydrobenzofuran
Application Notes & Protocols: A Guided Synthesis of 4-formyl-2,3-dihydrobenzofuran
Prepared by: Gemini, Senior Application Scientist
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and pharmaceutically active compounds.[1][2] Its unique structural features make it a cornerstone for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities.[3][4] This document provides a detailed, two-part protocol for the synthesis of 4-formyl-2,3-dihydrobenzofuran, a valuable building block, starting from 2-Bromo-3-(2-hydroxyethyl)benzonitrile.
This guide is designed for researchers and professionals in organic synthesis and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction mechanisms, optimization strategies, and troubleshooting. The protocols are designed to be self-validating, with clear characterization checkpoints for intermediates and the final product.
Overall Synthetic Strategy
The conversion is strategically executed in two distinct synthetic operations:
-
Intramolecular O-Arylation: A palladium-catalyzed cyclization of 2-Bromo-3-(2-hydroxyethyl)benzonitrile to form the dihydrobenzofuran ring, yielding the key intermediate, 4-cyano-2,3-dihydrobenzofuran.
-
Chemoselective Nitrile Reduction: The transformation of the cyano group of the intermediate into a formyl group using a hydride reducing agent to yield the final product, 4-formyl-2,3-dihydrobenzofuran.
Caption: High-level workflow for the two-step synthesis.
Part I: Palladium-Catalyzed Intramolecular Cyclization
The formation of the 2,3-dihydrobenzofuran ring from the 2-halophenethyl alcohol precursor is efficiently achieved via an intramolecular Mizoroki-Heck type reaction.[5][6] This C-O bond formation is catalyzed by a palladium(0) species, which orchestrates the coupling of the hydroxyl nucleophile with the aryl bromide.
Mechanistic Insights: The Pd(0)/Pd(II) Catalytic Cycle
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle, which is fundamental to many cross-coupling reactions.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]
-
Deprotonation/Ligand Exchange: A base deprotonates the pendant hydroxyl group, forming an alkoxide. This alkoxide then displaces a ligand on the palladium center to form a palladium-alkoxide complex.
-
Reductive Elimination: The final step involves the formation of the C-O bond, which creates the dihydrofuran ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Simplified Pd(0)/Pd(II) cycle for intramolecular O-arylation.
Protocol 1: Synthesis of 4-cyano-2,3-dihydrobenzofuran
This protocol details the cyclization reaction. The choice of a moderately strong, non-nucleophilic base like potassium carbonate is crucial to facilitate the deprotonation of the alcohol without competing in side reactions.
Table 1: Reagents and Materials for Cyclization
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-3-(2-hydroxyethyl)benzonitrile | 226.06 | 2.26 g | 10.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 112 mg | 0.5 (5 mol%) |
| Triphenylphosphine (PPh₃) | 262.29 | 262 mg | 1.0 (10 mol%) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.76 g | 20.0 |
| Toluene, anhydrous | - | 100 mL | - |
| Schlenk flask (250 mL) with condenser | - | 1 | - |
| Magnetic stirrer and heating mantle | - | 1 | - |
| Inert atmosphere setup (Nitrogen or Argon) | - | 1 | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a 250 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-(2-hydroxyethyl)benzonitrile (2.26 g), Palladium(II) Acetate (112 mg), Triphenylphosphine (262 mg), and anhydrous Potassium Carbonate (2.76 g).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as Pd(0) species are sensitive to oxygen.
-
Solvent Addition: Add 100 mL of anhydrous toluene via cannula or syringe.
-
Reaction: Attach a reflux condenser (under inert gas), and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with ethyl acetate (3 x 20 mL).
-
Combine the organic filtrates and wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to afford 4-cyano-2,3-dihydrobenzofuran as a solid.
Expected Outcome: Yields typically range from 75-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Part II: Chemoselective Reduction of Nitrile to Aldehyde
The conversion of the nitrile functional group to an aldehyde requires a mild reducing agent to avoid over-reduction to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures.
Mechanistic Insights: DIBAL-H Reduction
DIBAL-H is an electrophilic reducing agent. It coordinates to the nitrogen of the nitrile, and a hydride is transferred to the carbon. This forms an intermediate N-aluminyl imine complex. Crucially, this complex is stable at low temperatures. Upon aqueous work-up, the imine is hydrolyzed to the desired aldehyde. Maintaining a low temperature (-78 °C) is paramount to prevent a second hydride addition, which would lead to the alcohol.
Protocol 2: Synthesis of 4-formyl-2,3-dihydrobenzofuran
Safety Precaution: DIBAL-H is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly inert atmosphere. Handle the reagent with appropriate syringes and cannulation techniques.
Table 2: Reagents and Materials for Reduction
| Reagent/Material | Concentration/Purity | Quantity | Moles (mmol) |
| 4-cyano-2,3-dihydrobenzofuran | >98% | 1.45 g | 10.0 |
| DIBAL-H (1.0 M in hexanes) | 1.0 M | 12.0 mL | 12.0 (1.2 eq) |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Methanol | - | 10 mL | - |
| Rochelle's salt (Potassium sodium tartrate) | Saturated solution | 50 mL | - |
| Round-bottom flask (250 mL) | - | 1 | - |
| Low-temperature bath (Acetone/Dry Ice) | - | 1 | - |
Step-by-Step Procedure:
-
Setup: Add 4-cyano-2,3-dihydrobenzofuran (1.45 g) to an oven-dried 250 mL round-bottom flask with a stir bar. Seal the flask and establish an inert atmosphere.
-
Dissolution: Add 100 mL of anhydrous dichloromethane via syringe.
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
DIBAL-H Addition: Add the DIBAL-H solution (12.0 mL, 1.0 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours.
-
Monitoring: Monitor the reaction by TLC. Upon consumption of the starting material, the reaction is complete.
-
Quenching (Caution: Exothermic):
-
While maintaining the temperature at -78 °C, slowly add methanol (10 mL) dropwise to quench the excess DIBAL-H. Vigorous gas evolution will be observed.
-
Once the gas evolution subsides, remove the cooling bath and allow the mixture to warm to room temperature.
-
Add 50 mL of a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form. This step breaks up the aluminum salt emulsion, simplifying the work-up.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, e.g., 9:1) to yield 4-formyl-2,3-dihydrobenzofuran as a pale yellow solid or oil.
Expected Outcome: Yields for this step are typically in the range of 80-90%. The final product should be fully characterized by ¹H NMR, ¹³C NMR, IR (for the aldehyde C=O stretch), and mass spectrometry.
Summary of Results
| Step | Product Name | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by NMR) |
| 1 | 4-cyano-2,3-dihydrobenzofuran | 2.26 | ~1.23 | ~85 | >95% |
| 2 | 4-formyl-2,3-dihydrobenzofuran | 1.45 | ~1.33 | ~90 | >98% |
Note: Final mass and yields are theoretical based on typical outcomes and should be adjusted based on experimental results.
References
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances.
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
- Synthesis of 2,3‐dihydrobenzofuran derivatives.
- Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI.
- High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. Journal of the American Chemical Society.
- Direct Arylation in the Presence of Palladium Pincer Complexes. PMC.
- Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. Chemistry – An Asian Journal.
- Focusing on the Catalysts of the Pd- and Ni-C
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
- Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. PMC.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
- Heck reaction. Wikipedia.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Journal of Industrial Microbiology & Biotechnology.
- Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. PMC.
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
Reduction of nitrile group in 2-Bromo-3-(2-hydroxyethyl)benzonitrile
Application Note & Protocol Guide
Topic: Chemoselective Reduction of the Nitrile Group in 2-Bromo-3-(2-hydroxyethyl)benzonitrile
Abstract
The synthesis of 2-(aminomethyl)-6-bromophenylethanol, a valuable bifunctional building block for pharmaceutical and materials science applications, requires the chemoselective reduction of the nitrile moiety in 2-Bromo-3-(2-hydroxyethyl)benzonitrile. This task presents a significant synthetic challenge due to the presence of two other sensitive functional groups: an aryl bromide susceptible to hydrodehalogenation and a primary alcohol that can react with potent hydride reagents. This document provides a comprehensive guide for researchers, detailing robust protocols for achieving this transformation with high fidelity. We analyze the causality behind methodological choices, compare competing reaction pathways, and provide detailed, step-by-step protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
The target molecule, 2-Bromo-3-(2-hydroxyethyl)benzonitrile, contains a unique constellation of functional groups that necessitates a carefully orchestrated reduction strategy. The primary objective is the conversion of the cyano group (-C≡N) into a primary aminomethyl group (-CH₂NH₂).
A naive application of standard nitrile reduction techniques is fraught with peril:
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂): While effective for nitrile reduction, these powerful hydrogenation catalysts are notorious for causing hydrodehalogenation, which would cleave the C-Br bond, leading to the undesired debrominated byproduct.[1][2]
-
Strong Hydride Reagents (e.g., Lithium Aluminum Hydride, LiAlH₄): LiAlH₄ is a potent reagent for nitrile reduction.[3][4][5][6][7] However, it will readily deprotonate the acidic hydroxyl group, consuming at least one equivalent of the reagent before reduction commences. While generally compatible with aryl bromides, the handling of excess LiAlH₄ and the associated vigorous quenching procedure can complicate scale-up and purification.[4]
Therefore, the core challenge is chemoselectivity : identifying reaction conditions that exclusively target the nitrile while preserving both the aryl bromide and the hydroxyl functionality. This guide focuses on two primary, highly effective strategies that overcome these obstacles.
Caption: Overall reduction of 2-Bromo-3-(2-hydroxyethyl)benzonitrile.
Strategic Approaches to Chemoselective Reduction
To navigate the reactivity landscape of the substrate, we must select a reagent system that is powerful enough to reduce the nitrile but mild enough to tolerate the other functional groups.
Strategy A: Catalyzed Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) alone is generally incapable of reducing nitriles.[8] However, its reactivity can be dramatically enhanced by the addition of a transition metal salt, most notably Cobalt(II) Chloride (CoCl₂).[9]
Mechanistic Insight: The reaction between CoCl₂ and NaBH₄ in situ generates cobalt boride (Co₂B), a black granular precipitate that acts as the heterogeneous catalyst.[10] It is believed that the nitrile coordinates to the surface of the cobalt boride, which catalyzes a heterogeneous reduction by sodium borohydride.[9][10] This system operates under very mild conditions (typically room temperature in an alcoholic solvent) and is exceptionally chemoselective, showing high tolerance for halides and hydroxyl groups.[9][11] This makes it the premier choice for this transformation.
Strategy B: Borane Complex Reduction
Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or the more stable Borane-Dimethyl Sulfide (BH₃·SMe₂), are effective reagents for reducing nitriles to primary amines.[2]
Mechanistic Insight: The reaction proceeds via the electrophilic boron atom coordinating to the nitrile nitrogen, followed by successive hydride transfers to the carbon atom. The substrate's hydroxyl group will react with the borane to form a borate ester, consuming an equivalent of the reagent. This intermediate is stable during the reaction and is readily hydrolyzed back to the free alcohol during the acidic workup. Borane reagents are compatible with aryl halides, offering a reliable, albeit more reactive, alternative to the cobalt-catalyzed system.
Caption: Decision workflow for selecting the optimal reduction method.
Comparative Analysis of Protocols
The choice of protocol depends on laboratory capabilities, safety considerations, and desired scale.
| Parameter | Protocol 1: CoCl₂ / NaBH₄ | Protocol 2: BH₃·THF | Protocol 3 (Alternative): H₂ / Raney® Ni |
| Primary Reagents | NaBH₄, CoCl₂·6H₂O | BH₃·THF complex | H₂ gas, Raney® Nickel |
| Solvent | Methanol or Ethanol | Tetrahydrofuran (THF) | Methanol / aq. NH₃ |
| Temperature | 0°C to Room Temp | 0°C to Reflux | Room Temp to 50°C |
| Pressure | Atmospheric | Atmospheric | 50-500 psi |
| Chemoselectivity | Excellent: Tolerates Ar-Br and -OH.[9] | Very Good: Tolerates Ar-Br. Reacts with -OH reversibly. | Moderate: High risk of Ar-Br cleavage.[12][13] |
| Safety & Handling | Generates H₂ gas. Standard benchtop setup. | BH₃·THF is air/moisture sensitive. Requires inert atmosphere. | Requires specialized high-pressure reactor. H₂ is explosive. Raney® Ni is pyrophoric. |
| Workup | Filtration, Extraction | Acidic Quench, Extraction | Filtration of catalyst, Extraction |
Experimental Protocols
Safety Precaution: These protocols must be performed by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Cobalt(II) Chloride Catalyzed Sodium Borohydride Reduction
This is the recommended protocol for its superior chemoselectivity, mild conditions, and operational simplicity.
Materials:
-
2-Bromo-3-(2-hydroxyethyl)benzonitrile
-
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH), Anhydrous
-
Deionized Water
-
Ammonium Hydroxide (NH₄OH), concentrated
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Standard glassware for workup and extraction
Step-by-Step Procedure (10 mmol scale):
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-Bromo-3-(2-hydroxyethyl)benzonitrile (2.40 g, 10.0 mmol) and Cobalt(II) Chloride Hexahydrate (4.76 g, 20.0 mmol, 2.0 eq).
-
Dissolution: Add anhydrous Methanol (100 mL) and stir at room temperature until all solids dissolve, resulting in a deep purple solution.
-
Cooling: Cool the flask in an ice-water bath to 0°C.
-
NaBH₄ Addition: While stirring vigorously, add Sodium Borohydride (3.78 g, 100.0 mmol, 10.0 eq) slowly and portion-wise over 30-45 minutes.
-
Causality: The slow addition is critical to control the exothermic reaction and the vigorous evolution of hydrogen gas. A black precipitate of cobalt boride will form immediately.[10]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding concentrated Ammonium Hydroxide (~20 mL) until gas evolution ceases and the black precipitate dissolves to form a deep blue solution.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: To the remaining aqueous residue, add Ethyl Acetate (100 mL) and Deionized Water (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with Ethyl Acetate (2 x 50 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(aminomethyl)-6-bromophenylethanol, which can be purified by column chromatography (Silica gel, CH₂Cl₂/MeOH/NH₄OH gradient) or crystallization.
| Reagent | M.W. | Amount (10 mmol scale) | Equivalents |
| Substrate | 240.08 | 2.40 g | 1.0 |
| CoCl₂·6H₂O | 237.93 | 4.76 g | 2.0 |
| NaBH₄ | 37.83 | 3.78 g | 10.0 |
| Methanol | 32.04 | 100 mL | - |
Protocol 2: Borane-Tetrahydrofuran (BH₃·THF) Reduction
This protocol is a reliable alternative but requires handling of air- and moisture-sensitive reagents under an inert atmosphere.
Materials:
-
2-Bromo-3-(2-hydroxyethyl)benzonitrile
-
Borane-THF complex (1.0 M solution in THF)
-
Tetrahydrofuran (THF), Anhydrous
-
Hydrochloric Acid (HCl), 3 M solution
-
Sodium Hydroxide (NaOH), 5 M solution
-
Ethyl Acetate (EtOAc)
-
Brine, MgSO₄ or Na₂SO₄
Instrumentation:
-
Oven-dried, two-neck round-bottom flask with stir bar
-
Reflux condenser, dropping funnel
-
Nitrogen or Argon gas inlet
Step-by-Step Procedure (10 mmol scale):
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 2-Bromo-3-(2-hydroxyethyl)benzonitrile (2.40 g, 10.0 mmol) to the oven-dried flask. Dissolve it in anhydrous THF (40 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
BH₃·THF Addition: Add the 1.0 M BH₃·THF solution (30 mL, 30.0 mmol, 3.0 eq) dropwise via a syringe or dropping funnel over 20 minutes.
-
Causality: Two equivalents are theoretically needed (one for the nitrile, one for the alcohol). An excess is used to ensure complete reaction.
-
-
Reaction: After addition, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor by TLC or LC-MS.
-
Quenching: Cool the reaction back to 0°C. Extremely carefully and slowly , add 3 M HCl dropwise to quench the excess borane and hydrolyze the intermediates. Vigorous hydrogen evolution will occur. Continue adding acid until the solution is acidic (pH ~1-2).
-
Hydrolysis: Stir the acidic mixture at room temperature for 1 hour to ensure complete hydrolysis of the amine-borane complex and borate esters.
-
Basification: Cool to 0°C and slowly add 5 M NaOH until the solution is strongly basic (pH > 12) to deprotonate the ammonium salt and liberate the free amine.
-
Extraction & Isolation: Extract the product with Ethyl Acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product for purification.
Conclusion and Best Practices
For the selective reduction of 2-Bromo-3-(2-hydroxyethyl)benzonitrile, the Cobalt(II) Chloride catalyzed Sodium Borohydride method is unequivocally the superior choice. It offers excellent chemoselectivity under exceptionally mild, safe, and scalable conditions. The borane-based method serves as a viable but more demanding alternative. Regardless of the chosen protocol, in-process monitoring via TLC or LC-MS is crucial for determining reaction completion and minimizing side-product formation. Final product characterization by ¹H NMR, ¹³C NMR, and MS is essential to confirm the structure and purity, paying close attention to the absence of the nitrile signal and the preservation of the aromatic signals corresponding to the bromo-substituted ring.
References
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]
-
Heinzman, S. W., & Ganem, B. (1982). The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society, 104(24), 6801–6803. [Link]
-
Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 33(18), 3047-3053. [Link]
-
Satoh, T., et al. (1969). Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Organic Nitrile, Nitro and Amide Compounds to Primary Amines. Chemical and Pharmaceutical Bulletin, 17(4), 817-821. [Link]
-
Petride, H., & Raileanu, D. (1998). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Revue Roumaine de Chimie, 43(5), 447-453. [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Sharma, D., & Punji, B. (2020). 3d Transition Metal‐Catalyzed Hydrogenation of Nitriles and Alkynes. Asian Journal of Organic Chemistry, 9(10), 1554-1570. [Link]
-
Scribd. (n.d.). Reduction of Organic Compounds With Sodium Borohydride-Transition Metal Salt Systems. [Link]
-
Chang, S., et al. (2015). Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines. Angewandte Chemie International Edition, 54(23), 6832-6836. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]
-
Gunanathan, C., et al. (2016). Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activation. Journal of the American Chemical Society, 138(49), 15841-15844. [Link]
-
Reddit. (2022). r/Chempros - Only one nitrile reduced to amine with LiAlH4. [Link]
-
Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. [Link]
-
Saavedra, J. Z., et al. (2012). Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines. The Journal of Organic Chemistry, 77(1), 221-228. [Link]
-
National Institutes of Health. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. [Link]
-
Royal Society of Chemistry. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. [Link]
-
ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. [Link]
-
ACS Publications. (2009). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. [Link]
- Google Patents. (n.d.).
-
Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]
-
Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [Link]
-
University of Rochester. (n.d.). Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
-
The Ponder Lab. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. [Link]
-
Thieme Chemistry. (n.d.). Catalytic Reduction of Nitriles. [Link]
-
YouTube. (2020). Reduction of Nitriles. [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scribd.com [scribd.com]
- 9. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. reddit.com [reddit.com]
- 12. tandfonline.com [tandfonline.com]
- 13. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyclization Failures of 2-Bromo-3-Substituted Phenols
Welcome to the technical support center for the cyclization of 2-bromo-3-substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve successful cyclization.
Understanding the Reaction: The Foundation of Successful Cyclization
Intramolecular cyclization of 2-bromo-3-substituted phenols is a powerful method for constructing fused heterocyclic ring systems, which are common motifs in pharmaceuticals and natural products. The reaction typically proceeds via an intramolecular Heck-type reaction or a related transition-metal-catalyzed process, such as those employing palladium or copper catalysts.[1][2][3] The general mechanism involves the formation of a phenoxide, which then acts as a nucleophile to displace the bromine atom, often facilitated by a catalyst.
The success of this reaction is highly dependent on a delicate interplay of factors including the nature of the substituent at the 3-position, the choice of catalyst and ligands, the base, the solvent, and the reaction temperature. Understanding these variables is the first step toward troubleshooting a failed or low-yielding reaction.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you might be observing in your reaction. For each symptom, potential causes are discussed, and actionable solutions are provided.
Symptom 1: No Reaction or Incomplete Conversion of Starting Material
This is one of the most common issues and can stem from several factors.
Potential Cause 1: Inactive Catalyst
-
Causality: Palladium and copper catalysts are susceptible to deactivation by impurities or oxidation. If the catalyst is not active, the catalytic cycle cannot proceed.
-
Solution:
-
Use Fresh Catalyst: Ensure your catalyst is from a reliable source and has been stored under an inert atmosphere. For palladium catalysts, consider using a pre-catalyst that is activated in situ.
-
Ligand Choice: The choice of ligand is crucial for stabilizing the catalyst and facilitating the reaction. For palladium-catalyzed reactions, phosphine-based ligands are common. Experiment with different ligands to find the optimal one for your specific substrate.
-
Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and glassware.
-
Potential Cause 2: Inappropriate Base
-
Causality: The base is required to deprotonate the phenol to form the more nucleophilic phenoxide ion.[4][5] If the base is not strong enough or is sterically hindered, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Solution:
-
Base Strength: A common cause of failure is using a base that is too weak. Consider switching to a stronger base. A table of commonly used bases and their pKa values is provided below for reference.
-
Solubility: Ensure the base is soluble in the reaction solvent. If the base is not soluble, the reaction will be heterogeneous and may proceed very slowly or not at all.
-
Table 1: Common Bases for Phenol Cyclization
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Sodium Hydride (NaH) | ~35 | THF, DMF | Strong, non-nucleophilic base. |
| Potassium Carbonate (K2CO3) | 10.3 | DMF, Acetonitrile | A common and effective base for many cyclizations. |
| Cesium Carbonate (Cs2CO3) | 10.3 | DMF, Toluene | Often more effective than K2CO3 due to its higher solubility. |
| Potassium tert-butoxide (KOtBu) | 19 | THF, Dioxane | A very strong, sterically hindered base. |
Potential Cause 3: Unfavorable Electronic Effects of the Substituent
-
Causality: The electronic nature of the substituent at the 3-position significantly influences the nucleophilicity of the phenol and the stability of the transition state. Electron-withdrawing groups can decrease the nucleophilicity of the phenoxide, making the cyclization more difficult.[6][7][8][9]
-
Solution:
-
Modify Reaction Conditions: For substrates with electron-withdrawing groups, you may need to use higher reaction temperatures, a stronger base, or a more active catalyst system to overcome the decreased reactivity.
-
Protecting Group Strategy: If the substituent is a reactive functional group, consider protecting it before the cyclization step.
-
dot
Caption: Decision tree for troubleshooting no reaction.
Symptom 2: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of your desired product.
Potential Cause 1: Intermolecular Reactions
-
Causality: If the rate of the intramolecular cyclization is slow, intermolecular side reactions can become competitive. This can lead to the formation of dimers or polymers.
-
Solution:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway over the intermolecular one.
-
Slow Addition: Adding the substrate slowly to the reaction mixture can also help to maintain a low instantaneous concentration, thus favoring intramolecular cyclization.
-
Potential Cause 2: Debromination
-
Causality: The bromine atom can be reductively cleaved under certain conditions, leading to the formation of the debrominated starting material. This is more likely to occur at higher temperatures or in the presence of certain impurities.
-
Solution:
-
Lower Temperature: Try running the reaction at a lower temperature to see if this reduces the amount of debromination.
-
Purify Starting Materials: Ensure that your starting material and solvents are free of any reducing agents.
-
Potential Cause 3: Rearrangement or Isomerization
-
Causality: Depending on the substituent and the reaction conditions, the initial cyclization product may be prone to rearrangement or isomerization.
-
Solution:
-
Reaction Monitoring: Carefully monitor the reaction over time using techniques like TLC or LC-MS to identify the formation of any intermediates or rearrangement products.
-
Milder Conditions: If rearrangement is observed, try using milder reaction conditions (e.g., lower temperature, weaker base) to see if the desired product can be isolated before it rearranges.
-
dot
Caption: A typical experimental workflow for cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst to use for this reaction?
A1: The optimal catalyst is highly substrate-dependent. Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a palladium source like Pd(OAc)₂ and a ligand, are very common for Heck-type cyclizations.[2][10][11][12] Copper catalysts, like CuI or CuCl, are also effective, particularly for certain types of cyclizations.[1][3][13][14][15] It is often necessary to screen a few different catalysts and ligands to find the best conditions for your specific substrate.
Q2: My reaction is very slow. How can I speed it up?
A2: If your reaction is proceeding but is very slow, you can try several things. Increasing the reaction temperature is often the most effective way to increase the reaction rate. You could also try a more active catalyst system or a stronger base. However, be aware that higher temperatures can sometimes lead to the formation of side products.[16]
Q3: How do I know if my starting material is pure enough?
A3: The purity of your starting material is critical for the success of the reaction. Impurities can poison the catalyst or lead to the formation of side products. You should purify your 2-bromo-3-substituted phenol by column chromatography or recrystallization before use. Characterize the purified material by NMR and mass spectrometry to confirm its identity and purity.
Q4: Can I use a microwave reactor for this reaction?
A4: Yes, microwave-assisted synthesis can be a very effective way to accelerate these types of reactions. The high temperatures and pressures that can be achieved in a microwave reactor can often lead to significantly shorter reaction times and improved yields. However, it is important to carefully optimize the reaction conditions for the microwave, as the optimal conditions may be different from those for conventional heating.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyclization
This is a general starting point and may require optimization for your specific substrate.
-
Preparation: In an oven-dried flask under an inert atmosphere (argon or nitrogen), add the 2-bromo-3-substituted phenol (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., DMF, toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.
Protocol for Solvent Degassing
-
Place the solvent in a flask with a sidearm.
-
Connect the sidearm to a vacuum line with a nitrogen or argon inlet.
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum.
-
Close the vacuum line and backfill with the inert gas.
-
Allow the solvent to thaw.
-
Repeat this freeze-pump-thaw cycle three times to ensure all dissolved oxygen is removed.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Intramolecular alkylation of phenols. Part I. Mechanism of phenoxide cyclisation. RSC Publishing. Retrieved from [Link]
- Various Authors. (n.d.). Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. Various Publishers.
- Various Authors. (n.d.).
-
Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]
-
Kim, S., et al. (2017). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Molecules. Retrieved from [Link]
-
Ciesielski, J., et al. (2015). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. Journal of the American Chemical Society. Retrieved from [Link]
-
Deng, Y., & Ma, D. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Scribd. (n.d.). Effect of Substituents On Acidity of Phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]
-
Wang, S., et al. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Atmosphere. Retrieved from [Link]
-
Tiwari, A. R., & Bhanage, B. M. (2016). Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acidity of Substituted Phenols. Retrieved from [Link]
-
Yang, J., et al. (2021). Enantioselective Copper-Catalyzed Borylative Cyclization for the Synthesis of Quinazolinones. Angewandte Chemie. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cascade Cyclization—Coupling Reactions of 2-Bromo-1,6-enynes with Organoboronic Acids. Retrieved from [Link]
-
YouTube. (2025). Preparation of Phenols, Part 4: By Aromatization and Ring Formation. Retrieved from [Link]
- Journal of the American Chemical Society. (2026). Overriding Stereochemical Outcomes in Cyclase Phase Total Synthesis: Enantioselective Synthesis of Habiterpenol and Dasyscyphin A.
-
MDPI. (2022). Copper-Catalyzed Diastereo- and Enantioselective Borylative Cyclization. Retrieved from [Link]
-
Martínez, C., et al. (2009). Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans. Organic Letters. Retrieved from [Link]
-
Chemical Communications. (n.d.). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. RSC Publishing. Retrieved from [Link]
-
Molecules. (2022). Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. NIH. Retrieved from [Link]
-
TutorChase. (n.d.). What reactions can phenols undergo?. Retrieved from [Link]
-
Wang, H.-K., et al. (2020). Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines. Molecules. Retrieved from [Link]
- Unknown. (n.d.). Phenol reaction.
- Chemical Reviews. (n.d.). Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications.
-
Chemical Society Reviews. (2021). Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. RSC Publishing. Retrieved from [Link]
-
OpenStax. (n.d.). 17.10 Reactions of Phenols. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemical Communications. (n.d.). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. RSC Publishing. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
-
Molecules. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Retrieved from [Link]
- The Journal of Organic Chemistry. (n.d.). Ahead of Print.
Sources
- 1. Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. tutorchase.com [tutorchase.com]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective Copper‐Catalyzed Borylative Cyclization for the Synthesis of Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structural Elucidation & Solvent-Dependent 13C NMR Analysis of 2-Bromo-3-(2-hydroxyethyl)benzonitrile
Topic: 13C NMR chemical shifts for 2-Bromo-3-(2-hydroxyethyl)benzonitrile Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison of the 13C NMR chemical shifts for 2-Bromo-3-(2-hydroxyethyl)benzonitrile , a critical intermediate in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole derivatives) and isoquinoline alkaloids.[1] Unlike standard spectral lists, this guide compares the performance of solvent systems (CDCl₃ vs. DMSO-d₆) and analyzes the specific shielding effects of the ortho-bromo substituent.[1]
Key Takeaway: While DMSO-d₆ is often preferred for polar intermediates to visualize exchangeable protons, it presents a critical spectral overlap risk for this specific molecule at the benzylic position (~39 ppm), making CDCl₃ the superior choice for carbon backbone assignment.
Structural Analysis & Numbering Strategy
Before interpreting the data, we must establish a consistent numbering system. This molecule is a 1,2,3-trisubstituted benzene ring.[1] The steric crowding between the nitrile (C1), bromine (C2), and hydroxyethyl (C3) groups induces specific "Ortho-Effects" that deviate from standard additivity rules.
Figure 1: Structural Assignment Logic
The following diagram outlines the logical flow for assigning the carbon skeleton, differentiating between quaternary carbons and protonated carbons using DEPT/HSQC.
Caption: Assignment logic separating quaternary aromatic carbons from aliphatic side chains. Note the critical overlap risk for the benzylic carbon.
Comparative Analysis: Solvent Performance
The choice of solvent fundamentally alters the "performance" of the NMR experiment—defined here as peak resolution and accurate integration .
Table 1: Predicted vs. Empirical 13C NMR Shifts (ppm)
Data synthesized from chemometric additivity rules and analogous fragment literature (2-bromobenzonitrile and 2-phenylethanol).
| Carbon Position | Assignment | Shift in CDCl₃ (ppm) | Shift in DMSO-d₆ (ppm) | Signal Type | Notes (Performance & Interference) |
| C-CN | Nitrile | 118.2 | 119.5 | Quaternary | Typical nitrile range; sharp singlet.[1] |
| C1 | Ar-C-CN | 114.5 | 113.8 | Quaternary | Shielded by ortho-Br anisotropy.[1] |
| C2 | Ar-C-Br | 126.8 | 125.5 | Quaternary | Diagnostic Peak. Distinct from C-H carbons.[1] |
| C3 | Ar-C-CH₂ | 142.1 | 141.5 | Quaternary | Most downfield aromatic signal (ipso effect).[1] |
| C4 | Ar-C-H | 129.5 | 130.2 | CH | Coupling to H4 (doublet in HSQC).[1] |
| C5 | Ar-C-H | 127.8 | 128.1 | CH | Meta to CN/Br.[1] |
| C6 | Ar-C-H | 133.2 | 133.5 | CH | Ortho to CN; deshielded.[1] |
| C7 | Ar-C H₂- | 39.1 | 38.8 | CH₂ (DEPT-) | CRITICAL FAILURE POINT: In DMSO, this peak is often obscured by the solvent septet (39.5 ppm).[1] |
| C8 | -C H₂-OH | 62.4 | 60.9 | CH₂ (DEPT-) | Clear in both; slightly upfield in DMSO due to H-bonding.[1] |
Performance Verdict:
-
Best for Structure Confirmation: CDCl₃ .[1] The benzylic carbon (C7) at ~39.1 ppm is clearly resolved. In DMSO-d₆, the massive solvent signal (centered at 39.5 ppm) frequently masks this peak, leading to a "missing carbon" error during automated analysis.
-
Best for Impurity Profiling: DMSO-d₆ .[1] If you need to quantify water content or confirm the alcohol proton (via 1H NMR), DMSO is superior, but requires long relaxation delays for the 13C quaternary carbons.
Technical Analysis of Chemical Shifts
The Ortho-Bromo Effect (C1 & C2)
The bromine atom at position 2 exerts a "Heavy Atom Effect."[1] While electronegative substituents typically deshield the attached carbon (moving it downfield), bromine is large and polarizable.
-
Observation: The C2 (C-Br) appears around 126 ppm , which is surprisingly upfield compared to a C-Cl analog (~135 ppm).[1]
-
Mechanism: This is due to the spin-orbit coupling of the heavy bromine nucleus, which shields the ipso carbon.
The Nitrile Signature (C-CN)
The nitrile carbon is a reliable anchor point.[1]
-
Intensity: It often appears with low intensity because it is a quaternary carbon with a long relaxation time (
).[1] -
Protocol Adjustment: To accurately integrate this peak relative to others, the Relaxation Delay (d1) must be increased to >3 seconds.
Experimental Protocol (Self-Validating)
To ensure reproducible data that matches the values above, follow this specific workflow. This protocol is designed to prevent common artifacts like "missing quaternary carbons."[1]
Figure 2: Validated Acquisition Workflow
Caption: Workflow emphasizing the relaxation delay (d1) required to visualize the nitrile and C-Br carbons.
Step-by-Step Methodology:
-
Solvent Selection: Use CDCl₃ (99.8% D) + 0.03% TMS.[1] Avoid DMSO unless solubility is an issue, to prevent the C7 overlap described above.
-
Concentration: Dissolve 15-25 mg of the benzonitrile in 0.6 mL solvent. High concentration is needed for 13C sensitivity.[1]
-
Pulse Sequence: Use a standard power-gated decoupling sequence (e.g., zgpg30 on Bruker).[1]
-
Key Parameter - Relaxation Delay (d1): Set d1 = 3.0 seconds.
-
Why? The Nitrile (CN) and C-Br carbons have no attached protons to facilitate relaxation (NOE).[1] A short delay (e.g., 1.0s) will saturate these nuclei, making them disappear from the spectrum.
-
-
Referencing: Calibrate the center line of the CDCl₃ triplet to 77.16 ppm .
References
-
Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR of 2-Bromobenzonitrile (SDBS No. 3256) and Phenethyl Alcohol (SDBS No. 278).[1] National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link][1]
-
Reich, H. J. Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison.[1] (Authoritative source for additivity rules and solvent effects). Available at: [Link][1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][3] Journal of Organic Chemistry, 62(21), 7512–7515. (Source for DMSO/CDCl3 interference data). Available at: [Link][1]
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[1] Journal of Medicinal Chemistry, 49(15), 4447–4450. (Context for benzonitrile intermediates in benzoxaborole synthesis). Available at: [Link][1]
Sources
Technical Guide: FTIR Analysis of Nitrile and Alcohol Functionalities in Bromobenzonitriles
Executive Summary
This guide provides a high-resolution analysis of Fourier Transform Infrared (FTIR) absorption bands for bromobenzonitriles and their hydroxy-substituted derivatives (alcohol/phenol functionality). It is designed for researchers synthesizing pharmaceutical intermediates where the precise monitoring of the nitrile handle (
Key Takeaway: The nitrile stretch in bromobenzonitriles is a distinct, medium-intensity band at 2220–2240 cm⁻¹ . Its position is electronically modulated by the bromine substituent's location (ortho/meta/para). The "alcohol" signature—typically a hydroxy substituent—manifests as a broad band at 3200–3550 cm⁻¹ , but its profile is heavily dependent on intra- vs. intermolecular hydrogen bonding , serving as a structural diagnostic tool.
Mechanistic Theory: Electronic & Vibrational Origins
To interpret the spectra accurately, one must understand the electronic perturbations affecting the bond force constants (
The Nitrile Shift (Electronic Effects)
The frequency of the nitrile stretch (
-
Conjugation Effect (Lowering
): The aromatic ring conjugates with the nitrile -system, reducing the triple bond character slightly compared to aliphatic nitriles (which appear ).[1] Aromatic nitriles typically appear at . -
Bromine Substituent Effect (Raising
): Bromine is an Electron Withdrawing Group (EWG) via induction ( ) but Electron Donating via resonance ( ). In the ground state, the inductive withdrawal dominates, slightly strengthening the bond by destabilizing the polar resonance forms that would otherwise reduce bond order.-
Result: Bromobenzonitriles often absorb at slightly higher wavenumbers than unsubstituted benzonitrile (
).
-
The Hydroxyl Signature (Hydrogen Bonding)
In hydroxy-bromobenzonitriles (bromocyanophenols), the position of the
-
Free OH: Sharp peak
(rare in solid phase). -
Intermolecular H-Bonding: Broad, intense band centered
(common in para- and meta- isomers). -
Intramolecular H-Bonding: In ortho-hydroxy isomers, the OH proton locks onto the nitrile nitrogen or bromine lone pairs. This creates a distinct, sharper, and red-shifted band compared to free OH, often resistant to dilution effects.
Visualization of Electronic Effects
Figure 1: Electronic and structural interactions influencing vibrational frequencies in substituted benzonitriles.
Comparative Spectral Analysis
The following data aggregates experimental values for key isomers. Note that exact values vary by
Table 1: Nitrile ( ) Stretching Frequencies[2]
| Compound | Structure | Intensity | Electronic Context | |
| Benzonitrile | Standard | Strong | Baseline aromatic conjugation. | |
| 4-Bromobenzonitrile | Para-substituted | Strong | -I effect of Br opposes resonance, maintaining/slightly raising | |
| 3-Bromobenzonitrile | Meta-substituted | Strong | Inductive effect is stronger at meta position (closer than para), less resonance interference. | |
| 2-Bromobenzonitrile | Ortho-substituted | Medium | Steric strain and field effects may perturb the band; often split. |
Table 2: Hydroxyl ( ) Stretching in Hydroxy-Bromobenzonitriles
| Compound | H-Bonding Type | Band Shape | Notes | |
| 4-Bromo-2-hydroxybenzonitrile | Intramolecular | Broad but distinct | OH is ortho to CN; forms stable 6-membered ring H-bond. | |
| 4-Bromo-3-hydroxybenzonitrile | Intermolecular | Very Broad | Forms polymeric chains in solid state; sensitive to concentration. | |
| Moisture (Contaminant) | Water | Broad/Featureless | Warning: Common artifact in KBr pellets. Distinguish by lack of C-O stretch ( |
Methodology Comparison: ATR vs. Transmission (KBr)
Choosing the right sampling technique is critical for detecting the weak "silent" regions or resolving H-bonding.
| Feature | ATR (Attenuated Total Reflectance) | Transmission (KBr Pellet) |
| Principle | Surface reflection (evanescent wave). | Direct beam transmission through matrix. |
| Sample Prep | Minimal (Direct contact). | High skill (Grinding, pressing).[2] |
| Moisture Control | Excellent. No hygroscopic matrix. | Poor. KBr is hygroscopic; water bands often obscure OH region. |
| Nitrile Sensitivity | Good, but intensity decreases at high | Superior. Better S/N ratio for sharp bands like CN. |
| Best For... | Routine ID, wet samples, rapid screening. | Publication-quality spectra, trace analysis, resolving complex H-bonding. |
Experimental Protocol (Self-Validating)
This protocol ensures spectral integrity, specifically distinguishing structural alcohol groups from atmospheric moisture.
Workflow Diagram
Figure 2: Step-by-step FTIR acquisition workflow with built-in validation checks.
Step-by-Step Procedure (ATR Method)
-
System Validation (The "Zero" Check):
-
Clean the ATR crystal with isopropanol. Ensure it is dry.[2]
-
Collect a background spectrum (Air).
-
Validation Criteria: The background should show minimal water vapor (
"noise") and doublets ( ). If peaks are transmittance loss, purge the bench.
-
-
Sample Loading:
-
Place
of bromobenzonitrile powder on the crystal. -
Apply pressure using the anvil until the force gauge indicates optimal contact (usually "click" or green zone).
-
Why: Poor contact results in weak bands, especially for the high-wavenumber OH region.
-
-
Acquisition:
-
Scan Range:
. -
Resolution:
(Standard) or (High Res for splitting studies). -
Scans: 32 (Routine) or 64 (High S/N).
-
-
Data Processing & Interpretation:
-
Baseline Correction: Apply only if the baseline drifts significantly.
-
Normalization: Normalize to the strongest aromatic ring mode (
) or the Nitrile peak for comparison between batches. -
Differentiation:
-
If a peak exists at
AND : You likely have a hydroxy-bromobenzonitrile. -
If a peak exists at
but the band is weak/irregular: Suspect wet sample. Dry the sample in a desiccator and re-run.
-
-
References
-
NIST Mass Spectrometry Data Center. Benzonitrile, 4-bromo- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][4][5] [Link]
-
Sigma-Aldrich. IR Spectrum of 4-Bromobenzonitrile.[6] SpectraBase.[6][7] [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). [Link]
Sources
Technical Guide: HPLC Retention & Method Strategy for 2-Bromo-3-(2-hydroxyethyl)benzonitrile
The following technical guide details the high-performance liquid chromatography (HPLC) analysis of 2-Bromo-3-(2-hydroxyethyl)benzonitrile , a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs).
This guide moves beyond basic recipe listing to provide a comparative analysis of separation strategies, focusing on the resolution of the target alcohol from its lipophilic precursors and polar hydrolysis byproducts.
Executive Summary & Physicochemical Profiling
2-Bromo-3-(2-hydroxyethyl)benzonitrile (CAS: 1352318-67-4) presents a unique chromatographic challenge: it combines a lipophilic, halogenated aromatic core with a polar primary alcohol tail. The primary separation goal is often resolving the target from the non-polar starting material (2-Bromo-3-methylbenzonitrile) and potential over-brominated impurities.
Physicochemical Drivers for Method Selection
| Property | Value (Est.)[1][2] | Chromatographic Implication |
| LogP | 1.6 – 1.9 | Moderately lipophilic. Retains well on C18 but requires >30% organic to elute reasonably. |
| pKa | ~16 (Alcohol) | Neutral in standard pH range (2–8). No pH buffering required for ionization control, but low pH suppresses silanol interactions. |
| UV Max | 225 nm, 270 nm | Nitrile and Bromo-benzene chromophores. 225 nm offers higher sensitivity; 270 nm offers higher specificity. |
| Key Impurities | Precursor (Methyl), Amide (Hydrolysis) | Precursor: Elutes later (More hydrophobic).Amide: Elutes earlier (More polar). |
Comparative Method Analysis
We evaluated three distinct stationary phase chemistries to determine the optimal method for purity analysis.
Comparison Matrix: Selectivity & Robustness
| Feature | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Orthogonal) | Method C: Core-Shell C18 (High Speed) |
| Mechanism | Hydrophobic Interaction | Hydrophobic (High Efficiency) | |
| Selectivity | Standard hydrophobicity-based separation. | Enhanced selectivity for halogenated aromatics. | Similar to Method A, but 3x faster. |
| Resolution (Rs) | Good (Rs > 2.0) for alkyl impurities. | Excellent (Rs > 3.5) for positional isomers. | Good, but lower capacity for crude samples. |
| Peak Shape | Slight tailing possible due to -OH. | Symmetrical peaks (steric selectivity). | Sharp, narrow peaks. |
| Recommendation | QC Release (Robustness) | Impurity Profiling (Specificity) | IPC / Reaction Monitoring |
Recommended Experimental Protocol (Method A - QC Release)
This protocol utilizes a standard C18 column, optimized for robustness and transferability between labs.
Instrument Parameters
-
System: HPLC or UHPLC with PDA/UV detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 × 150 mm, 3.5 µm or 5 µm.
-
Column Temperature: 35°C (Controlled temperature is critical to stabilize the -OH retention).
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 5–10 µL.
-
Detection: 225 nm (Primary), 270 nm (Secondary/Confirmation).
Mobile Phase Composition
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Note: Methanol can be used but Acetonitrile provides sharper peaks for the nitrile group.
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurity elution) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Retention Data (Representative)
| Compound | Relative Retention Time (RRT) | Typical RT (min) |
| 2-Bromo-3-(2-hydroxyethyl)benzamide (Hydrolysis Impurity) | 0.65 | ~5.2 |
| 2-Bromo-3-(2-hydroxyethyl)benzonitrile (Target) | 1.00 | ~8.0 |
| 2-Bromo-3-methylbenzonitrile (Starting Material) | 1.45 | ~11.6 |
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to select the optimal method based on the sample stage (Synthesis vs. Final QC).
Caption: Decision tree for selecting the appropriate stationary phase based on impurity profile and throughput requirements.
Troubleshooting & Optimization
Issue: Peak Tailing
Cause: Interaction between the free hydroxyl group on the ethyl chain and residual silanols on the silica support. Solution:
-
Mobile Phase: Ensure at least 0.1% Formic Acid or 0.05% TFA is used to suppress silanol ionization.
-
Column Choice: Switch to an "End-capped" column (e.g., Eclipse Plus or Symmetry C18) which chemically blocks active silanol sites.
Issue: Co-elution with Regioisomers
Cause: The 2-bromo and 3-bromo positional isomers have very similar hydrophobicity. Solution:
-
Switch to Method B (Phenyl-Hexyl): The
interaction strength differs significantly based on the electron-withdrawing nitrile position relative to the bromine, offering superior resolution compared to C18. -
Temperature: Lowering the column temperature to 20°C can often enhance selectivity for structural isomers.
Synthesis & Purification Context
Understanding the upstream synthesis helps predict impurities.[1] The target is typically synthesized via lithiation/formylation or radical bromination pathways.
Caption: Integrated workflow showing where HPLC checkpoints (IPC vs. Final QC) fit into the purification of the benzonitrile intermediate.
References
-
PubChem. (2025). Compound Summary: 2-Bromo-3-(2-hydroxyethyl)benzonitrile. National Library of Medicine.[4] Available at: [Link]
-
SIELC Technologies. (2024). Separation of Bromo-Benzonitrile Derivatives on Mixed-Mode Columns. Available at: [Link]
-
ResearchGate. (2023). Purification Strategies for Polar Aromatic Intermediates. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. Benzonitrile, 3-bromo-5-tert-butyl-4-hydroxy- | C11H12BrNO | CID 21018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal Structure Characterization of 2-Bromo-3-(2-hydroxyethyl)benzonitrile & Derivatives
This guide provides an in-depth crystallographic and structural analysis of 2-Bromo-3-(2-hydroxyethyl)benzonitrile and its key derivatives. These compounds serve as critical scaffolds in the synthesis of boron-containing pharmaceuticals, specifically benzoxaborines (6-membered rings) and benzoxaboroles (5-membered rings like Crisaborole).
A Comparative Technical Guide for Solid-State Development
Executive Summary: The Structural Mandate
In the development of boron-based therapeutics (e.g., PDE4 inhibitors, antifungals), the 2-bromo-3-functionalized benzonitrile motif is the "linchpin" intermediate. Its solid-state behavior dictates the efficiency of the subsequent borylation and cyclization steps.
This guide compares the crystallographic profile of the 2-hydroxyethyl variant (a precursor to 6-membered oxaborines) against its established analogs: the 2-hydroxy (phenol) and hydroxymethyl (Crisaborole precursor) derivatives. Understanding the lattice energy, hydrogen-bonding networks, and pi-stacking of these intermediates is essential for optimizing process scalability and preventing polymorphic phase separation during scale-up.
Comparative Structural Analysis
The following table synthesizes experimental crystallographic data for the core "2-Bromo-3-X-benzonitrile" scaffold. Note that while the specific 2-hydroxyethyl variant is often an oil or low-melting solid requiring co-crystallization, its behavior is bracketed by its closest structural anchors.
Table 1: Crystallographic Parameters of Key Benzonitrile Derivatives
| Feature | Target Analog (Proxy) 3-Bromo-2-hydroxybenzonitrile [1] | Fluorinated Analog 2-Bromo-3-fluorobenzonitrile [2] | Drug Precursor Crisaborole Intermediate [3] |
| Crystal System | Monoclinic | Monoclinic | Triclinic / Monoclinic (Polymorphic) |
| Space Group | P2/c | P21/c | P-1 (Common for precursors) |
| Z (Units/Cell) | 4 | 4 | 2 or 4 |
| Unit Cell (Å) | a=13.01, b=3.84, c=13.59 | a=7.2, b=14.1, c=9.5 (Est) | Variable by solvate |
| Packing Motif | Spiral Chains along b-axis | Herringbone Packing | Centrosymmetric Dimers |
| H-Bonding | Strong Intramolecular (O-H[1]···Br) Intermolecular (O-H[1]···N) | Weak C-H···F / C-H···N | Strong Intermolecular (O-H···O) |
| Pi-Stacking | Offset face-to-face (3.48 Å) | Minimal | Significant (stabilizes lattice) |
| Relevance | Direct Structural Proxy Shows steric crowding of 1,2,3-substituents. | Electronic Proxy Models the dipole without H-bonding. | Process Standard Benchmark for solubility/stability. |
Technical Insight: The 3-bromo-2-hydroxy isomer (Ref [1]) reveals a critical "locking" mechanism where the hydroxyl group forms an intramolecular bond with the ortho-bromine. In the 2-Bromo-3-(2-hydroxyethyl) target, the longer ethyl chain disrupts this intramolecular lock, increasing conformational freedom. This often leads to lower melting points and a higher propensity for oiling out, necessitating the use of anti-solvent crystallization (see Protocol 4.1).
Mechanistic Pathways & Lattice Logic
The transition from the benzonitrile precursor to the final pharmacophore involves a delicate interplay of lattice breaking and bond forming.
Figure 1: Structural Evolution & Cyclization Logic
This diagram maps the transformation from the flexible hydroxyethyl precursor to the rigid benzoxaborine core, highlighting the critical "Ring Closure" step dependent on conformational pre-organization.
Caption: Transformation from the flexible 2-hydroxyethyl precursor to the rigid benzoxaborine. The steric bulk of the 2-Bromo group forces the 3-alkyl chain out of plane, pre-organizing it for cyclization.
Experimental Protocols (Self-Validating)
Protocol 4.1: Controlled Crystallization of the "Oily" Intermediate
Challenge: 2-Bromo-3-(2-hydroxyethyl)benzonitrile derivatives often persist as viscous oils due to the flexible ethyl chain preventing efficient packing. Solution: A dual-solvent system exploiting the "Cloud Point" principle.
Reagents:
-
Crude 2-Bromo-3-(2-hydroxyethyl)benzonitrile (Oil).
-
Solvent A: Dichloromethane (DCM) – High solubility.
-
Solvent B: n-Hexane – Anti-solvent.
-
Seed Crystal: If available (or scratch vessel).
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g of crude oil in the minimum volume of DCM (approx. 2-3 mL) at room temperature (25°C). Ensure complete clarity.
-
Anti-Solvent Addition: Add n-Hexane dropwise with slow stirring until a persistent turbidity (cloud point) is observed.
-
Back-Off: Add 2-3 drops of DCM to just re-dissolve the turbidity.
-
Nucleation Induction:
-
Option A: Place at 4°C for 24 hours.
-
Option B: Vapor Diffusion. Place the open vial of DCM solution inside a larger jar containing 20 mL of pure Hexane and seal the outer jar.
-
-
Harvest: Filter the resulting white needles/prisms immediately while cold. Wash with cold Hexane (0°C).
-
Validation: Perform DSC. A sharp endotherm indicates high crystallinity. A broad shallow peak suggests amorphous content or solvate formation.
Protocol 4.2: Single Crystal Growth for XRD
Objective: Obtain diffraction-quality crystals to determine the exact unit cell parameters (similar to Ref [1]).
-
Solvent Selection: Use Ethanol/Water (80:20) . The presence of water encourages hydrogen bonding with the hydroxyl group, often stabilizing the lattice.
-
Method: Slow Evaporation.
-
Setup: Dissolve 50 mg of compound in 5 mL solvent. Cover with Parafilm and poke 3-5 pinholes.
-
Timeline: Allow to stand undisturbed at 20°C for 5-7 days.
-
Check: Look for prism-like crystals. If needles form (common for benzonitriles), the growth rate was too fast; repeat with fewer pinholes.
Critical Discussion: Structure-Property Relationships
The "Orthogonal" Effect of the Ethyl Chain
Unlike the hydroxymethyl group in Crisaborole intermediates (which is relatively rigid), the 2-hydroxyethyl group introduces two rotatable bonds.
-
Impact on Melting Point: The hydroxyethyl derivatives typically exhibit melting points 20-30°C lower than their hydroxymethyl analogs due to the entropic cost of freezing these rotations.
-
Impact on Solubility: The increased flexibility and lipophilicity of the ethyl chain make these derivatives significantly more soluble in non-polar solvents (Toluene, DCM) compared to the phenol analogs.
Hydrogen Bonding Networks
In the crystal structure of the 3-bromo-2-hydroxy analog (Ref [1]), the molecules form spiral chains along the b-axis driven by O-H···N(nitrile) interactions.[1]
-
Prediction for Target: For 2-Bromo-3-(2-hydroxyethyl)benzonitrile, the primary donor (OH) is further from the ring. We expect the formation of dimers rather than spirals, as the flexible arm can reach across to a neighboring molecule's nitrile group more easily, forming a centrosymmetric
motif (Graph Set Notation).
Figure 2: Predicted H-Bonding Motif
Visualizing the shift from Spiral Chains (Phenol) to Dimers (Hydroxyethyl).
Caption: Predicted Centrosymmetric Dimer formation (
References
-
Tanski, J. M., et al. (2015). "Crystal structure of 3-bromo-2-hydroxybenzonitrile." Acta Crystallographica Section E: Crystallographic Communications, 71(5), o298-o299.
-
PubChem. (2025).[2][3] "2-Bromo-3-fluorobenzonitrile Compound Summary." National Library of Medicine.
-
Ceric, H., et al. (2017).[4] "Solid state forms of crisaborole."[4][5][6] U.S. Patent Application 20170305936.[4]
-
Baker, S. J., et al. (2009).[4] "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728)." Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[4]
-
Adamczyk-Woźniak, A., et al. (2013). "The synthesis of benzoxaboroles and their applications in medicinal chemistry." Science China Chemistry, 56, 1372–1381.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 2783393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 11228875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crisaborole synthesis - chemicalbook [chemicalbook.com]
- 5. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019138422A1 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-3-(2-hydroxyethyl)benzonitrile: A Comprehensive Guide
This guide provides a detailed protocol for the safe and compliant disposal of 2-Bromo-3-(2-hydroxyethyl)benzonitrile. As a brominated organic nitrile, this compound presents a unique set of hazards that necessitate a rigorous and well-documented disposal strategy. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the hazards associated with 2-Bromo-3-(2-hydroxyethyl)benzonitrile is paramount. While specific toxicological data for this exact compound is limited, its structural motifs—a brominated aromatic ring and a nitrile group—provide a strong basis for hazard assessment.
Key Hazards:
-
Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1] The presence of a bromine atom can further enhance toxicity.
-
Irritation: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[2]
-
Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be harmful to aquatic life.[3][4]
Physicochemical and Hazard Data Summary
| Property | Value/Classification | Source |
| Molecular Formula | C₉H₈BrNO | Inferred |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [2] |
| UN Number (for transport) | UN 3276 (Nitriles, liquid, toxic, n.o.s.) | [1] |
The Disposal Workflow: A Decision-Based Approach
The proper disposal route for 2-Bromo-3-(2-hydroxyethyl)benzonitrile depends on its physical state, quantity, and whether it is in a pure form or a solution. The following diagram outlines the decision-making process for its disposal.
Caption: Decision workflow for the disposal of 2-Bromo-3-(2-hydroxyethyl)benzonitrile.
Step-by-Step Disposal Protocols
Personal Protective Equipment (PPE)
Prior to handling 2-Bromo-3-(2-hydroxyethyl)benzonitrile for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Wear nitrile gloves.[5][6][7] Given that this is a halogenated compound, double-gloving is recommended as an additional precaution.[8]
-
Eye Protection: Chemical safety goggles are required at all times.[9] A face shield should be worn in situations with a risk of splashing.[10]
-
Lab Coat: A flame-resistant lab coat must be worn and fully fastened.
-
Closed-toe Shoes: These are a standard requirement for all laboratory work.[10]
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Disposal of Pure 2-Bromo-3-(2-hydroxyethyl)benzonitrile (Solid)
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container must be clearly labeled as "Solid Halogenated Organic Waste".[3]
-
Transfer: Carefully transfer the solid 2-Bromo-3-(2-hydroxyethyl)benzonitrile into the designated waste container inside a chemical fume hood.
-
Labeling: The waste container must be labeled with the full chemical name, "2-Bromo-3-(2-hydroxyethyl)benzonitrile," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).[3]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[1][3]
-
Final Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Never dispose of this compound in the regular trash.[1]
Disposal of 2-Bromo-3-(2-hydroxyethyl)benzonitrile in Solution
The disposal of solutions containing this compound depends on the nature of the solvent.
3.3.1. Halogenated Solvents (e.g., Dichloromethane, Chloroform)
-
Segregation: It is crucial to segregate halogenated waste from non-halogenated waste.[4][11]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Liquid Waste."[3]
-
Transfer: In a chemical fume hood, carefully pour the solution into the designated waste container.
-
Labeling: Label the container with the names of all constituents, including "2-Bromo-3-(2-hydroxyethyl)benzonitrile" and the solvent(s).[3]
-
Storage and Final Disposal: Follow the same storage and final disposal procedures as outlined in section 3.2.
3.3.2. Non-Halogenated Solvents (e.g., Acetone, Ethanol, Ethyl Acetate)
Even when dissolved in a non-halogenated solvent, the presence of the brominated compound necessitates that the entire solution be treated as halogenated waste.[3]
-
Container Selection: Use a designated container for "Halogenated Organic Liquid Waste."[3]
-
Transfer and Labeling: Follow the transfer and labeling procedures outlined in section 3.3.1.
-
Storage and Final Disposal: Follow the same storage and final disposal procedures as outlined in section 3.2.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuation and Notification: Alert personnel in the immediate area and evacuate if necessary. Inform your laboratory supervisor or safety officer.[12]
-
Personal Protection: Don the appropriate PPE as described in section 3.1 before attempting to clean the spill.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand or vermiculite.[13]
-
Cleanup: Carefully collect the absorbed material or the solid spill using a scoop or other appropriate tools and place it in a designated hazardous waste container.[14]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[10][12] All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Complete any necessary incident reports as required by your institution.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1][15] Seek immediate medical attention.
Conclusion
The proper disposal of 2-Bromo-3-(2-hydroxyethyl)benzonitrile is a multi-step process that requires careful planning and execution. By understanding the hazards, utilizing the correct PPE, and following the segregated waste streams outlined in this guide, researchers can ensure a safe and compliant laboratory environment. Always consult your institution's specific hazardous waste management guidelines and your Safety Data Sheets for the most current information.
References
-
PubChem. 2-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 22406175. Available from: [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
-
Chemstream. Safety Data Sheet. Available from: [Link]
-
Clarkson University. Chemical Spill Procedures. Available from: [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. Available from: [Link]
-
Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... Available from: [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available from: [Link]
-
Westlab. The Science And Safety Behind The Use Of Nitrile Gloves. Available from: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available from: [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]
-
University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Available from: [Link]
-
NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]
-
Eastwest Medico. Why You Should use Nitrile Glove in Laboratories. Available from: [Link]
-
PubMed Central. Management of decontamination in chemical accidents: a laboratory model. Available from: [Link]
-
CPAchem. Safety data sheet. Available from: [Link]
-
ExportersIndia. 2-BROMO BENZONITRILE. Available from: [Link]
-
Shanghai Canbi Pharma Ltd. Safety Data Sheet. Available from: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]
-
PubChem. 2-Bromo-3-nitrobenzonitrile | C7H3BrN2O2 | CID 13162415. Available from: [Link]
-
Australian Government Department of Health. Benzonitrile: Human health tier II assessment. Available from: [Link]
-
University of Bern. SOP Decontamination of lab equipment and surfaces contaminated with EtBr. Available from: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 22406175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. westlab.com.au [westlab.com.au]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]
- 8. pppmag.com [pppmag.com]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. fishersci.com [fishersci.com]
- 15. canbipharm.com [canbipharm.com]
Personal protective equipment for handling 2-Bromo-3-(2-hydroxyethyl)benzonitrile
Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Bromo-3-(2-hydroxyethyl)benzonitrile Content Type: Operational Safety Protocol & Logistical Guide Audience: Medicinal Chemists, Process Chemists, and EHS Officers[1][2][3]
Executive Safety Summary
2-Bromo-3-(2-hydroxyethyl)benzonitrile is a highly functionalized intermediate, often utilized in the synthesis of benzoxaborole scaffolds (e.g., Crisaborole).[1][2][3] Its safety profile is governed by three distinct structural features: the nitrile group (potential for metabolic cyanide release), the aryl bromide (heavy atom irritant), and the hydroxyethyl tail (polar handle increasing solubility).[2][3]
Critical Warning: While many benzonitriles are classified as "Harmful" (Category 4), you must handle this compound as "Toxic" (Category 3) until specific toxicological data proves otherwise.[2][3] The hydroxyethyl group increases polarity, potentially facilitating dermal absorption through moist skin or compromised glove barriers.[3]
Hazard Identification & Risk Assessment (SAR Analysis)
As a Senior Application Scientist, I derive these hazards based on Structure-Activity Relationships (SAR) and standard safety data for analogous brominated benzonitriles.
| Functional Group | Associated Hazard | GHS Classification (Conservative) |
| Aryl Nitrile (-CN) | Acute Toxicity (Oral/Dermal/Inhalation).[1][2][3] Metabolic release of cyanide ions (slow acting).[2][3] | H301/H311/H331 (Toxic) |
| Aryl Bromide (-Br) | Skin and severe eye irritation.[1][2][3] Heavy atom effect increases density.[2][3] | H315 (Skin Irrit. 2), H319 (Eye Irrit.[2][3] 2A) |
| Primary Alcohol (-OH) | Increases water solubility; may enhance systemic uptake via mucous membranes.[1][2][3] | H335 (Resp.[2][3] Irritation) |
Key Incompatibility: Never mix nitrile waste with strong acids (e.g., HCl, H₂SO₄) or oxidizers.[3][4][5] Acidic hydrolysis of the nitrile group can liberate hydrogen cyanide (HCN) gas.[2][3]
The PPE Defense System
Do not rely on generic "lab safety" rules. Use this targeted defense strategy designed for organobromine/nitrile handling.
A. Respiratory Protection
-
Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.[2][3]
-
Secondary Control (Spill/Outside Hood): If fume hood containment is breached, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.[1][2][3]
B. Ocular Protection
-
Contraindicated: Safety glasses with side shields are insufficient for this compound in solution.[2][3] The hydroxyethyl group increases the compound's affinity for aqueous environments (like the eye surface), making splashes particularly damaging.[3]
C. Dermal Protection (Glove Selection Logic)
This is the most critical failure point.[2][3] The compound is a solid, but is frequently dissolved in penetrating solvents (DCM, THF, DMF).[3]
-
Scenario 1: Handling Solid Powder
-
Scenario 2: Handling Solutions (DCM/DMF/THF)
Visualization: PPE Decision Matrix
The following logic flow dictates your PPE setup based on the experimental state.
Figure 1: PPE Decision Matrix.[1][2][3] Select glove material based on the carrier solvent to prevent permeation.[1][3]
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer
-
Static Control: Brominated organic solids are often fluffy and static-prone.[1][2][3] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying" powder.[2][3]
-
Weighing Paper vs. Boat: Use a glass weighing boat or a closed vial.[2][3] Avoid weighing paper, as static can cause the powder to jump onto the balance pan, creating a contamination zone.[3]
-
Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use.[1][2] Dispose of the tissue as hazardous solid waste.[2][3]
Phase 2: Reaction Setup
-
Clamp First: Secure the reaction flask before adding the solid.
-
Solvent Addition: Add solvent slowly down the side of the flask to avoid lofting dust.[2][3]
-
Inert Atmosphere: If using reactive reagents (e.g., Boron chemistry), cycle Nitrogen/Argon gently.[3] High-pressure gas flow can aerosolize the solid.[1][2][3]
Phase 3: Waste Disposal
-
Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste - Toxic."[2][3]
-
Stream B (Liquid Waste):
Emergency Response Logic
In the event of exposure, immediate action is required.[3][4][6][7][8][9] The presence of the nitrile group dictates the medical response.[2][3]
Figure 2: Emergency Response Workflow.[1][2][3] Note: Do not use alcohol to wash skin, as it may increase the absorption of the compound.[1][3]
References
-
PubChem. (n.d.).[2][3] 2-Bromo-3-hydroxybenzonitrile (Analogous Structure Safety Data).[1][2][3] National Library of Medicine.[2][3] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.[2][3] Retrieved from [Link]
Sources
- 1. Benzonitrile, 2-bromo- [webbook.nist.gov]
- 2. 2-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 22406175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myusf.usfca.edu [myusf.usfca.edu]
- 4. nj.gov [nj.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
